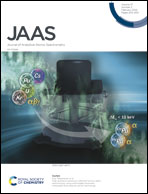Establishing an SI-traceable Copper Concentration in the Candidate Reference Material MURST ISS A1 Antarctic Sediment Using Isotope Dilution Applied as a Primary Method of Measurement
Journal of Analytical Atomic Spectrometry Pub Date: DOI: 10.1039/A700750G
Abstract
Traceability is a term that is heavily debated world-wide in the
analytical chemistry community. This paper describes an attempt to obtain
an SI-traceable value for the Cu concentration in the Candidate Reference
Material MURST-ISS A1 Antarctic Sediment. This material was collected by
the Instituto Superiore di Sanita (ISS, Rome, Italy) and was processed at
the Institute for Reference Materials and Measurements (IRMM, Geel,
Belgium) into a homogeneous and dried powder. The analytical method used
was isotope dilution (ID) combined with inductively coupled plasma mass
spectrometry (ICP-MS). Microwave pressurised digestion and separation of
Cu by ion-exchange chromatography were used. The International Vocabulary
of Basic and General Terms in Metrology (VIM) definition of traceability
requires ‘stated uncertainties’. Because a primary method of
measurement (ID) is used, an attempt was made to make these ‘stated
uncertainties’ as detailed as possible, thereby using the
International Organisation for Standardization (ISO)/Bureau International
des Poids et Measures (BIPM) guide and taking into account all possible
sources of uncertainty (Type A and Type B). The established value for the
Cu concentration is 86.7 nmol g
-1
with an expanded
uncertainty of 4.9 nmol g
-1
(coverage factor
k
=2).
Recommended Literature
- [1] Desorption of 1-butanol from polymeric resin: experimental studies and mathematical modeling
- [2] Osmapentalyne and osmapentalene complexes containing boron monofluoride ligands: structure, bonding and adaptive aromaticity†
- [3] Dual LSPR of Au/W18O49 heterostructures for upconversion enhancement and application of molecular detection†
- [4] Mechanochemical destruction of decabromodiphenyl ether into visible light photocatalyst BiOBr
- [5] Capturing a dynamically interacting inhibitor by paramagnetic NMR spectroscopy†
- [6] Catalytic asymmetric hydrogenation reaction by in situ formed ultra-fine metal nanoparticles in live thermophilic hydrogen-producing bacteria†
- [7] Exploration of interactions between membrane proteins embedded in supported lipid bilayers and their antibodies by reflectometric interference spectroscopy-based sensing†
- [8] A fiber asymmetric supercapacitor based on FeOOH/PPy on carbon fibers as an anode electrode with high volumetric energy density for wearable applications†
- [9] Contents
- [10] Front cover










